N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-ethyl-4-methyl-1H-pyrazol-5-yl) is substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 1 and 4, respectively. The second pyrazole (1-propyl-1H-pyrazol-3-amine) contains a propyl (C₃H₇) group at position 1 and an amine (-NH₂) at position 3. This compound’s molecular formula is C₁₃H₂₂N₆, with a molecular weight of 262.36 g/mol.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-7-17-8-6-13(16-17)14-10-12-11(3)9-15-18(12)5-2/h6,8-9H,4-5,7,10H2,1-3H3,(H,14,16) |
InChI Key |
PWGDUKQPGFHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate yields 1-ethyl-4-methyl-1H-pyrazole.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-ethyl-4-methyl-1H-pyrazole with an appropriate alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Coupling Reaction: The final step is the coupling of the two pyrazole rings. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
The compound has shown promise in preclinical studies as a potential treatment for certain diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons between the target compound and related pyrazole derivatives from the evidence:
Key Observations :
Substituent Effects: Target Compound: The propyl chain on the amine may increase lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl) in related compounds . Pyridine vs.
Molecular Weight and Solubility :
- The target compound (262.36 g/mol) is heavier than most analogs, which could reduce aqueous solubility but improve membrane permeability in biological systems.
Hydrogen Bonding :
- The free amine group in the target compound facilitates hydrogen bonding, critical for crystal packing (as discussed in ) or intermolecular interactions in drug-receptor binding .
Synthetic Routes :
- describes alkylation (e.g., CH₃I) and deacetylation steps for pyrazole derivatives, suggesting the target compound could be synthesized via similar amine-alkylation or coupling reactions .
Research Findings and Implications
While direct biological or crystallographic data for the target compound are absent in the evidence, structural analogs provide insights:
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting the target compound’s crystal structure could be resolved using these tools .
- Functional Group Trends : Amine-containing pyrazoles (e.g., compound 15 in ) are often intermediates in drug discovery, implying the target compound may serve as a precursor for bioactive molecules .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H24ClN5 |
| Molecular Weight | 297.83 g/mol |
| CAS Number | 1856018-84-2 |
Biological Activity Overview
This compound is part of a larger class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, a study involving various pyrazole compounds demonstrated that certain derivatives showed up to 84.2% inhibition of inflammation in a carrageenan-induced paw edema model, comparable to standard anti-inflammatory drugs like diclofenac . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
2. Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. A study reported that certain synthesized pyrazoles demonstrated effective antibacterial activity against strains such as E. coli and S. aureus . The presence of specific functional groups within the pyrazole structure enhances its interaction with microbial targets, potentially making this compound a candidate for further investigation in this domain.
The mechanisms through which pyrazole derivatives exert their biological effects often involve the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). These pathways are critical in the inflammatory response, and compounds targeting these enzymes can effectively mitigate inflammation and pain.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds:
Case Study 1: Anti-inflammatory Screening
A series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema method. Compounds showed varying degrees of inhibition, with some achieving over 80% efficacy compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against multiple bacterial strains. The structural modifications influenced their potency, indicating that N-substituents could enhance activity against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
